molecular formula C10H18N4 B1493046 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2091582-29-3

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine

Cat. No.: B1493046
CAS No.: 2091582-29-3
M. Wt: 194.28 g/mol
InChI Key: YBEROOQHLXRNFA-UHFFFAOYSA-N
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Description

2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a compound with intriguing properties that has captured the interest of researchers across multiple disciplines. This compound features a unique structural framework that places it at the intersection of various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine typically involves the cyclization of appropriately substituted precursors. The synthetic routes generally include the following steps:

  • Formation of Key Intermediate: : Starting with 2-ethylpyrazine, the intermediate is formed by subjecting it to specific alkylation and cyclization conditions.

  • Cyclization: : The intermediate undergoes cyclization under controlled temperature and pH conditions to form the pyrazolo[1,5-a]pyrazine core.

  • Functionalization: : The core structure is then functionalized to introduce the ethan-1-amine side chain, often through reductive amination or similar techniques.

Industrial Production Methods: Industrial production methods for this compound are scaled-up versions of the laboratory synthesis, typically involving:

  • Batch or Continuous-Flow Processes: : To ensure high yield and purity.

  • Catalysts and Solvents: : Specific catalysts (such as palladium or nickel) and solvents (like toluene or dimethylformamide) are employed to optimize reaction conditions and minimize side reactions.

  • Purification: : Techniques such as crystallization or chromatography are used for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine can undergo various reactions, including:

  • Oxidation: : Typically involving reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Using agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:
  • Oxidation: : Conducted in an acidic medium, often at elevated temperatures to ensure complete reaction.

  • Reduction: : Performed under inert atmosphere to prevent unwanted side reactions.

  • Substitution: : Carried out in polar aprotic solvents like dimethyl sulfoxide, with temperature control to drive the reaction towards the desired product.

Major Products: The major products from these reactions depend on the starting material and the conditions employed, but typically include:

  • Oxidized Derivatives: : Containing additional oxygen functionalities.

  • Reduced Compounds: : With hydrogen added to the structure.

  • Substituted Analogs: : With various groups replacing hydrogen atoms in the structure.

Scientific Research Applications

Chemistry: In chemistry, 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is used as a building block for synthesizing more complex molecules. Its unique framework makes it suitable for creating libraries of compounds for high-throughput screening.

Biology: Biologically, this compound exhibits activity that is being explored for potential therapeutic applications. It is studied for its interactions with various enzymes and receptors, making it a candidate for drug development.

Medicine: In medicinal research, it is investigated for its potential as an anticancer, antiviral, or antibacterial agent. The compound's ability to modulate specific biological pathways provides a foundation for developing new treatments.

Industry: Industrially, it is used in the development of materials with specific properties, such as enhanced stability or reactivity. Its application extends to the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine exerts its effects involves binding to molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of these targets, leading to alterations in cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine include:

  • 2-(2-ethylpyrazolo[1,5-a]pyrazine-5-yl)ethan-1-amine: : A compound with a similar core structure but different side chains.

  • 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine: : Differing by the presence or absence of specific substituents.

  • 2-(2-ethylpyrazolo[1,5-a]pyrimidin-5(4H)-yl)ethan-1-amine: : A compound with a different nitrogen arrangement in the core ring.

The uniqueness of this compound lies in its specific substitutions and the resulting properties, which can make it more suitable for certain applications than its analogs.

That's a deep dive into this compound. Do you want to explore any specific section in more detail?

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEROOQHLXRNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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